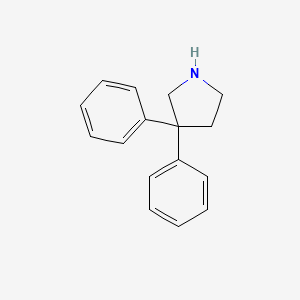

3,3-Diphenylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-14(8-4-1)16(11-12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUQNQBKDPMBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Diphenylpyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Formation with Geminal Diphenyl Substitution

The creation of the five-membered nitrogen-containing ring, substituted with two phenyl groups on the same carbon, is the central challenge. Chemists have devised both linear, multi-step sequences and convergent condensation-based approaches to achieve this.

A general and effective synthesis of 3,3-diarylpyrrolidines can be achieved through a multi-step sequence starting from readily available diaryl ketones (benzophenones). arkat-usa.org This approach builds the carbon skeleton first and then forms the heterocyclic ring.

The sequence begins with a Knoevenagel condensation of a diaryl ketone with ethyl cyanoacetate, typically in benzene (B151609) with ammonium (B1175870) acetate, to form a 2-cyano-3,3-diarylacrylate. arkat-usa.org This is followed by the addition of potassium cyanide (KCN) to the unsaturated system and subsequent acidic or basic hydrolysis, which converts the nitrile groups into carboxylic acids, yielding a 3,3-diarylsuccinic acid. arkat-usa.org

To form the pyrrolidine ring, the resulting succinic acid is first cyclized to the corresponding succinic anhydride (B1165640) using a dehydrating agent like acetyl chloride. This anhydride can then be reacted with a primary amine to form a succinamic acid, which is subsequently cyclized to the N-substituted 3,3-diarylsuccinimide by heating in acetic anhydride. arkat-usa.org The final step is the reduction of the two carbonyl groups of the succinimide (B58015) to methylenes. This is effectively carried out using borane-tetrahydrofuran (B86392) complex (BH₃·THF), which can be generated in situ from sodium borohydride (B1222165) and iodine, to yield the target 3,3-diarylpyrrolidine. arkat-usa.org

This methodology is versatile, allowing for the synthesis of various derivatives by changing the substituents on the starting benzophenone (B1666685) or by using different primary amines in the cyclization step. arkat-usa.org

Table 1: Multi-Step Synthesis of N-Substituted 3,3-Diarylpyrrolidines

| Starting Diaryl Ketone | Primary Amine | Final Pyrrolidine Product | Overall Yield (%) |

|---|---|---|---|

| Benzophenone | Benzylamine | 1-Benzyl-3,3-diphenylpyrrolidine | ~65 (Reduction Step) |

| 4,4'-Dichlorobenzophenone | Benzylamine | 1-Benzyl-3,3-bis(4-chlorophenyl)pyrrolidine | Data not specified |

| 4,4'-Dimethoxybenzophenone | Benzylamine | 1-Benzyl-3,3-bis(4-methoxyphenyl)pyrrolidine | Data not specified |

| Benzophenone | Cyclohexylamine | 1-Cyclohexyl-3,3-diphenylpyrrolidine | Data not specified |

Data derived from the general methodology described by Katritzky et al. (2003). arkat-usa.org

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are pivotal in the synthesis of the pyrrolidine ring. libretexts.org The Knoevenagel condensation, mentioned previously, is a key C-C bond-forming step that sets the stage for the diaryl substitution pattern. arkat-usa.org

An important example of an intramolecular condensation reaction is the formation of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), the primary metabolite of methadone. wikipedia.org In the body, methadone undergoes N-demethylation by cytochrome P450 enzymes, such as CYP3A4. hmdb.ca The resulting secondary amine is unstable and spontaneously cyclizes via an intramolecular condensation between the amine and the ketone carbonyl group to form the stable EDDP enamine. hmdb.ca This metabolic pathway highlights a direct biological application of pyrrolidine ring formation through condensation.

Stereoselective Synthesis Approaches

Introducing chirality into the 3,3-diphenylpyrrolidine structure requires precise control over the reaction pathways. Stereoselective methods aim to produce a single enantiomer or diastereomer, which is crucial for applications in medicinal chemistry and materials science.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired chiral center is created, the auxiliary is removed. C₂-symmetric pyrrolidines, such as (2R,5R)- or (2S,5S)-2,5-diphenylpyrrolidine, are themselves powerful chiral auxiliaries used in various asymmetric transformations, including Diels-Alder reactions and thio-Claisen rearrangements. nih.govacs.org The synthesis of these chiral auxiliaries often involves the enantioselective reduction of 1,4-diphenyl-1,4-butanedione. lookchem.com

One effective method uses an oxazaborolidine catalyst, which can be generated in situ from an amino alcohol and a boron source. This catalyst mediates the asymmetric reduction of the diketone with borane, affording the chiral diol with high diastereoselectivity and enantioselectivity. lookchem.com The resulting chiral diol can then be converted into the enantiomerically pure (2S,5S)- or (2R,5R)-2,5-diphenylpyrrolidine, which can be recycled. lookchem.com This principle of using a chiral catalyst to create a precursor that can be cyclized is a cornerstone of stereoselective pyrrolidine synthesis.

An alternative strategy for accessing chiral pyrrolidines is to create a chiral acyclic precursor that can be cyclized. The asymmetric hydrogenation of specific unsaturated precursors to form chiral 3,3-diarylpropylamines is a powerful method. nptel.ac.inlibretexts.org These propylamines are key intermediates that can be subsequently cyclized to form chiral pyrrolidines.

This approach often targets the asymmetric reduction of α,β-unsaturated nitriles. nptel.ac.inlibretexts.org The use of transition metal catalysts, such as rhodium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives), enables the highly enantioselective addition of hydrogen across the double bond. nptel.ac.inresearchgate.net The resulting chiral saturated nitrile can then be reduced to a primary amine, yielding the desired chiral 3,3-diarylpropylamine intermediate, ready for ring-closing reactions to form the final pyrrolidine product. nptel.ac.inpageplace.de This route is particularly valuable as it establishes the critical stereocenter early in the synthetic sequence.

Table 2: Chiral Ligands for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Application |

|---|---|---|

| Rh-DIPAMP | α,β-Unsaturated α-amino acids | Synthesis of L-DOPA |

| Rh-phosphine complexes | Unsaturated nitriles | Synthesis of Pregabalin precursors |

| Ru(II) and Rh(I) with BINAP | 1,1'-Disubstituted olefins | General asymmetric hydrogenation |

| Rh-WALPHOS | Cinnamic acid derivatives | High enantioselectivity (97% ee) |

This table summarizes catalyst systems applicable to the asymmetric hydrogenation of precursors that could lead to chiral diarylpropylamines. nptel.ac.inlibretexts.org

Synthesis of Specifically Substituted this compound Derivatives

The synthesis of derivatives of this compound with specific functional groups on the phenyl rings or substituents on the pyrrolidine ring itself is of great interest for modulating the compound's properties.

For instance, a method for producing para-hydroxylated EDDP has been developed. google.com This synthesis starts with p-methoxybenzophenone and proceeds through several steps to create a 1,5-dimethyl-3-(p-methoxyphenyl)-3-phenyl-2-pyrrolidone intermediate. A more acid-labile protecting group is used for the hydroxyl function to prevent decomposition during the final steps of the synthesis. google.com This hydroxylated derivative serves as a hapten, which, when conjugated to a protein carrier, can be used to generate specific antibodies for immunoassays. google.com

Furthermore, the synthesis of various pyrrolidine-2,4-dione (B1332186) derivatives has been reported. The condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate yields an ethoxymethylene intermediate that can be reacted with various nucleophiles like hydrazine (B178648) or secondary amines to produce a range of 3-substituted aminomethylene derivatives. researchgate.net Additionally, green chemistry methods, such as mortar-and-pestle grinding, have been employed for the efficient, one-pot synthesis of ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate analogues from acetylene (B1199291) dicarboxylate, aniline, and aromatic aldehydes, using citric acid as a biodegradable catalyst. researchgate.net

Deuteration Strategies for Isotopic Labeling in Research

Isotopic labeling of this compound and its derivatives, particularly with deuterium (B1214612), is a critical technique for metabolic and pharmacokinetic studies. The introduction of deuterium atoms into a molecule allows for its use as an internal standard in quantitative analysis by mass spectrometry, enhancing accuracy and reducing matrix effects.

Deuterium-labeled 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), a primary metabolite of methadone, has been synthesized for use in gas chromatography-mass spectrometry (GCMS) studies to investigate the metabolic pathways of methadone. ubc.ca The synthesis of these deuterated compounds often involves established procedures with specific modifications to ensure high isotopic enrichment. ubc.ca

One common strategy for deuteration involves an acid-catalyzed hydrogen-deuterium exchange. For instance, deuterium can be introduced at the ethylidene group of EDDP by refluxing the compound in a deuterated solvent like deuterated methanol (B129727) with a deuterium source such as deuterium chloride (DCl). This process facilitates the exchange of hydrogen atoms for deuterium at specific positions. The reaction is typically monitored by mass spectrometry to confirm the desired level of isotopic enrichment, which is often greater than 99%.

The use of deuterated internal standards, such as d9-methadone which metabolizes to d6-EDDP, has been shown to be effective in pharmacokinetic studies. nih.gov The distinct mass spectral signatures of the deuterated compounds allow for their clear differentiation from their non-deuterated counterparts in biological samples. nih.gov

Table 1: Conditions for Deuteration of EDDP

| Parameter | Condition |

|---|---|

| Catalyst | DCl or deuterated sulfuric acid |

| Solvent | Deuterated methanol or acetonitrile (B52724) |

| Temperature | 40–60°C |

| Duration | 24–48 hours |

Derivatization via Phenyl Ring Modification (e.g., Hydroxylation, Carboxylation)

Modification of the phenyl rings of this compound derivatives is a key strategy for creating analogues with altered properties or for enabling conjugation to other molecules, such as proteins. Aromatic hydroxylation is a common metabolic pathway for many drugs and can be synthetically replicated to produce specific metabolites. dergipark.org.tr

A significant example is the synthesis of para-hydroxylated EDDP (p-HO-EDDP), or 1,5-Dimethyl-3-(p-hydroxyphenyl)-3-phenyl-2-pyrrolidone. google.com This compound has been identified as a metabolite of methadone and its synthesis was developed to create a new family of EDDP analogues. google.com The synthetic approach involved starting with p-methoxybenzophenone and elaborating it through several steps to yield the hydroxylated pyrrolidone ring system. google.com

Once the hydroxyl group is introduced, it can serve as a handle for further derivatization. For example, p-HO-EDDP can be alkylated to yield a carboxymethyl ether (p-CME-EDDP). google.com This carboxylation introduces a carboxylic acid functional group, which can be used for conjugation to proteins through the formation of an amide bond, often in the presence of a coupling agent like a carbodiimide. google.com The deprotection of a t-butyl-carboxymethyl ether of EDDP to yield the carboxymethyl ether is achieved by treatment with trifluoroacetic acid. google.com

These derivatization strategies are crucial for developing immunogens and enzyme conjugates for use in immunoassays designed to detect and quantify EDDP. google.com

Table 2: Key Phenyl Ring Modified Derivatives of EDDP

| Compound Name | Abbreviation | Purpose of Derivatization |

|---|---|---|

| 1,5-Dimethyl-3-(p-hydroxyphenyl)-3-phenyl-2-pyrrolidone | p-HO-EDDP | Intermediate for further functionalization google.com |

| Carboxymethyl ether of p-HO-EDDP | p-CME-EDDP | Enables conjugation to proteins google.com |

Preparation of Functionalized this compound Scaffolds

The this compound scaffold is a versatile platform for the development of novel compounds with a range of biological activities. nih.govresearchgate.net Various synthetic methodologies have been developed to construct and functionalize this core structure.

A general synthesis of 3,3-diarylpyrrolidines can be achieved starting from readily available diaryl ketones. arkat-usa.org This multi-step process typically involves the conversion of the diaryl ketone to a diarylacrylate, followed by the formation of a succinic acid derivative, which is then cyclized to a succinimide. arkat-usa.org The final reduction of the succinimide, for example with borane-tetrahydrofuran complex (BH3-THF), yields the desired 3,3-diarylpyrrolidine. arkat-usa.org

The pyrrolidine ring itself can be constructed through various synthetic routes, including 1,3-dipolar cycloaddition reactions. nih.gov This method involves the reaction of an azomethine ylide with an alkene to form the five-membered heterocyclic ring. nih.gov

Furthermore, multicomponent reactions offer an efficient way to access functionalized spiropyrrolidine heterocyclic scaffolds. mdpi.com These reactions can combine several starting materials in a single step to generate complex molecular architectures.

The functionalization of the this compound scaffold can be achieved at various positions. For example, structure-activity relationship (SAR) studies have been conducted by synthesizing analogues with different substituents on the bis-phenyl rings, such as methoxy (B1213986) or hydroxy groups. nih.gov The nitrogen atom of the pyrrolidine ring also provides a site for modification, such as methylation or reaction with acyl chlorides to form amides. nih.gov

The development of these synthetic strategies allows for the creation of diverse libraries of this compound derivatives, which can be screened for various biological activities. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) |

| d9-methadone |

| d6-EDDP |

| p-methoxybenzophenone |

| 1,5-Dimethyl-3-(p-hydroxyphenyl)-3-phenyl-2-pyrrolidone (p-HO-EDDP) |

| Carboxymethyl ether of p-HO-EDDP (p-CME-EDDP) |

| t-butyl-carboxymethyl ether of EDDP |

| Diaryl ketones |

| Diaryl acrylates |

| Succinic acid |

| Succinimide |

| Borane-tetrahydrofuran complex |

| Azomethine ylide |

| Trifluoroacetic acid |

| Deuterium chloride (DCl) |

Chemical Reactivity and Transformation Pathways of 3,3 Diphenylpyrrolidine Derivatives

Intramolecular Cyclization and Rearrangement Mechanisms

The synthesis of the 3,3-diphenylpyrrolidine scaffold can be achieved through several strategic approaches, often involving intramolecular cyclization as a key step. One method involves the reaction of diaryl ketones with ethyl cyanoacetate, followed by a series of transformations including hydrolysis, decarboxylation, and cyclization to form a succinimide (B58015) intermediate. This intermediate is then reduced to the final 3,3-diarylpyrrolidine. arkat-usa.orgumich.edu For instance, this compound can be prepared from diarylacetonitriles or 4-amino-3,3-diphenylbutan-1-ol hydrochloride. arkat-usa.org

Rearrangement reactions also play a significant role in the synthesis of substituted 3,3-diphenylpyrrolidines. A notable example is the boron trifluoride etherate/triethylsilane-mediated rearrangement of 4-aryl-5,5-diphenylazepan-4-ols, which yields 2-(2-arylethyl)-3,3-diphenylpyrrolidines. researchgate.net The Cope rearrangement, a type of csic.escsic.es-sigmatropic rearrangement, is another relevant mechanism, particularly in the context of divinylcyclopropane rearrangements. dur.ac.ukmasterorganicchemistry.com This type of reaction involves the concerted reorganization of a 1,5-diene system. masterorganicchemistry.com

Furthermore, intramolecular hydroamination, catalyzed by transition metals like platinum or rhodium, provides an atom-economical route to pyrrolidine (B122466) derivatives. nih.govacs.org For example, the platinum-catalyzed intramolecular hydroamination of benzyl-2,2-diphenyl-4-pentenylamine yields 1-benzyl-2-methyl-4,4-diphenylpyrrolidine. acs.org Similarly, iodine-mediated intramolecular cyclization of enamines can produce various 3H-indole derivatives, which are structurally related to the pyrrolidine core. organic-chemistry.org

The following table summarizes key intramolecular cyclization and rearrangement reactions leading to this compound derivatives.

| Reaction Type | Starting Material | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Diaryl ketones and ethyl cyanoacetate | BH3·THF | 3,3-Diarylpyrrolidines | arkat-usa.orgumich.edu |

| Rearrangement | 4-Aryl-5,5-diphenylazepan-4-ols | BF3·OEt2/Et3SiH | 2-(2-Arylethyl)-3,3-diphenylpyrrolidines | researchgate.net |

| Intramolecular Hydroamination | Benzyl-2,2-diphenyl-4-pentenylamine | [PtCl2(H2C=CH2)]2/PPh3 | 1-Benzyl-2-methyl-4,4-diphenylpyrrolidine | acs.org |

Oxidative Transformations and Product Formation in Chemical Models

The oxidation of this compound derivatives can lead to a range of products, with the specific outcome depending on the oxidant and reaction conditions.

Oxidation of certain this compound derivatives can yield nitrones. wikipedia.org Nitrones are N-oxides of imines and are valuable synthetic intermediates. wikipedia.org The formation of nitrones often involves the oxidation of a secondary amine functionality within the pyrrolidine ring. mdpi.com

In some cases, oxidation can lead to the formation of diketones. For example, the synthesis of ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate analogues has been reported. researchgate.net Additionally, pyrrolidine-2,3-diones are known intermediates in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org The oxidation of methadone, a related compound, with potassium permanganate (B83412) can lead to various transformation products, including those resulting from oxidative degradation. acs.org Furthermore, the major oxidative metabolite of methadone is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.gov

The table below details some of the products formed from the oxidation of this compound derivatives.

| Oxidation Product | Precursor/Reaction Context | Significance | Reference |

|---|---|---|---|

| Nitrones | Oxidation of secondary amine functionality | Synthetic intermediates | wikipedia.orgmdpi.com |

| Diketones (e.g., Pyrrolidine-2,3-diones) | Synthesis from acetylene (B1199291) dicarboxylate, aniline, and aldehydes | Intermediates for heterocycle synthesis | researchgate.netbeilstein-journals.org |

| 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) | Major oxidative metabolite of methadone | Metabolite in biological systems | nih.gov |

Reactions under Environmental or Controlled Chemical Conditions (e.g., Chlorination)

The behavior of this compound derivatives under environmental conditions, particularly in aqueous systems, is of interest due to their potential as transformation products of pharmaceuticals.

Studies on the chlorination of methadone and its primary metabolite, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), in water have identified several transformation products. researchgate.netnih.gov These products arise from reactions such as intramolecular cyclization, dehydrogenation, oxidation, and chlorination. csic.esresearchgate.netnih.gov The reaction kinetics are influenced by factors like pH and chlorine concentration. nih.gov In total, eight transformation products were detected for methadone, with one being EDDP itself and three others originating from the further transformation of EDDP. researchgate.netnih.gov The presence of dissolved organic matter in water can significantly affect the extent of transformation. researchgate.net

The following table lists the types of transformation products identified from the reaction of this compound derivatives with chlorine in aqueous systems.

| Reaction with Chlorine | Identified Transformation Product Types | Influencing Factors | Reference |

|---|---|---|---|

| Chlorination of Methadone and EDDP | Intramolecular cyclization products, Dehydrogenation products, Oxidation products, Chlorinated products | pH, Chlorine concentration, Dissolved organic matter | csic.esresearchgate.netnih.gov |

Cooperative Metal-Ligand Hydroamination Catalysis for Pyrrolidine Ring Formation

Cooperative metal-ligand catalysis has emerged as a powerful strategy for the synthesis of pyrrolidine rings via intramolecular hydroamination. This approach involves the synergistic action of a metal center and a ligand to facilitate the addition of an N-H bond across a carbon-carbon double bond.

Zirconium (IV) complexes supported by cyclam ligands have been shown to be effective catalysts for the conversion of 2,2-diphenyl-pent-4-enylamine to 2-methyl-4,4-diphenylpyrrolidine with high selectivity and conversion rates. acs.org The mechanism involves the active participation of the cyclam ligand in proton exchange and reversible C-H activation. acs.org Similarly, aluminum complexes with phenylene-diamine based ligands can catalyze the intramolecular hydroamination of various aminoalkenes. escholarship.org

Iron-catalyzed intramolecular hydroamination of α-allenic amines provides a route to 2,3-dihydropyrroles, demonstrating the versatility of cooperative catalysis with different metals. nih.gov Rhodium-catalyzed asymmetric intramolecular hydroamination has also been developed for the synthesis of enantioenriched 2-methylpyrrolidines. nih.gov Furthermore, combining organocatalysis with transition-metal catalysis offers a synergistic approach to synthesizing heterocyclic compounds, including pyrrolidines. chim.it

The table below highlights examples of cooperative metal-ligand hydroamination catalysis for the formation of the pyrrolidine ring.

| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| (All2Cyclam)Zr(NMe2)2 | 2,2-Diphenyl-pent-4-enylamine | 2-Methyl-4,4-diphenylpyrrolidine | High selectivity and conversion | acs.org |

| Aluminum complex with phenylene-diamine ligand | Aminoalkenes | Substituted pyrrolidines | Catalytic activity at elevated temperatures | escholarship.org |

| Iron catalyst | α-Allenic amines | 2,3-Dihydropyrroles | Chemoselective, mild conditions | nih.gov |

| Rhodium catalyst with chiral ligands | N-(2-methyl)benzyl aminoolefins | Enantioenriched 2-methylpyrrolidines | Asymmetric synthesis | nih.gov |

Spectroscopic and Structural Elucidation of 3,3 Diphenylpyrrolidine Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3,3-diphenylpyrrolidine and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

The synthesis of 3,3-diarylpyrrolidines, including this compound, has been reported, with characterization performed using ¹H and ¹³C NMR. umich.eduumich.edu For this compound, the proton (¹H) and carbon (¹³C) NMR spectra would reveal characteristic signals for the pyrrolidine (B122466) ring protons and carbons, as well as for the two phenyl groups. The symmetry of the parent molecule would lead to a simplified spectrum compared to asymmetrically substituted derivatives.

For instance, in the ¹H NMR spectrum, one would expect to see distinct signals for the protons at the 2, 4, and 5 positions of the pyrrolidine ring, along with a complex multiplet for the aromatic protons of the two phenyl rings. The integration of these signals would correspond to the number of protons in each unique environment. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the aliphatic carbons of the pyrrolidine ring and the aromatic carbons of the phenyl substituents. The chemical shifts of these signals are highly dependent on the electronic environment of the nuclei.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | N-H | 1.5 - 3.0 | Broad Singlet |

| ¹H | C2-H, C5-H | 3.0 - 3.5 | Multiplet |

| ¹H | C4-H | 2.0 - 2.5 | Multiplet |

| ¹H | Phenyl-H | 7.2 - 7.5 | Multiplet |

| ¹³C | C2, C5 | 50 - 60 | |

| ¹³C | C3 | 55 - 65 | |

| ¹³C | C4 | 30 - 40 | |

| ¹³C | Phenyl (ipso) | 140 - 150 | |

| ¹³C | Phenyl (ortho, meta, para) | 125 - 130 |

It is important to note that the actual chemical shifts can be influenced by the solvent used and the presence of any substituents on the pyrrolidine ring or the phenyl groups. sigmaaldrich.com For substituted derivatives like 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), the NMR spectra would be more complex due to the additional functional groups and the loss of symmetry. hmdb.ca

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Characterization

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration of the secondary amine, C-H stretching vibrations of the aliphatic and aromatic portions of the molecule, and C=C stretching vibrations within the aromatic rings. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

Raman spectroscopy, on the other hand, is particularly sensitive to non-polar bonds and symmetric vibrations. renishaw.com Therefore, the Raman spectrum of this compound would likely show strong signals for the symmetric stretching of the C-C bonds in the phenyl rings.

While specific experimental FTIR and Raman spectra for this compound are not available in the provided search results, data for a related compound, the iodide salt of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP iodide), are available and show characteristic vibrational bands. spectrabase.com A case report on the detection of EDDP crystals in urine also utilized Raman spectroscopy for their identification. researchgate.netnih.gov

Interactive Table: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |

| C-N Stretch | 1000 - 1250 | FTIR |

Computational methods can also be employed to calculate the theoretical vibrational frequencies of this compound, which can aid in the interpretation of experimental spectra. vasp.at

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound and its derivatives, various MS techniques have been employed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is particularly useful in identifying unknown compounds or confirming the identity of synthesized molecules. For instance, the empirical formula of transformation products of methadone and its metabolite EDDP have been inferred from their accurate single MS spectra obtained using a liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-QTOF-MS) system. spectrabase.comnih.gov The exact mass of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) is reported as 277.1830 g/mol , corresponding to the molecular formula C₂₀H₂₃N. massbank.eu

Interactive Table: High-Resolution Mass Spectrometry Data for EDDP

| Compound | Molecular Formula | Calculated Exact Mass ( g/mol ) | Reference |

| 2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) | C₂₀H₂₃N | 277.1830 | massbank.eu |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation spectrum. This provides detailed structural information and is widely used in the identification and quantification of drugs and their metabolites.

The fragmentation of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) has been extensively studied using various MS/MS techniques, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). umich.eduresearchgate.net A common fragmentation pathway for EDDP involves the loss of the ethylidene-methylamino group, leading to a major product ion at m/z 234. oup.com Other reported product ions for EDDP include m/z 249, 186, and 115. oup.comresearchgate.net The specific fragmentation pattern can be influenced by the ionization method and collision energy used. oup.com

Interactive Table: Major MS/MS Fragment Ions of EDDP

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Reference |

| 278.3 | 234.2 | C₂H₅N | oup.com |

| 278.3 | 249 | C₂H₅ | researchgate.net |

| 278.3 | 186 | C₇H₈N | researchgate.net |

| 278.3 | 115 | C₁₃H₁₁ | researchgate.net |

Aryl ring migration is a type of rearrangement that can occur during the fragmentation of certain molecules in the mass spectrometer. This phenomenon has been observed in the fragmentation process of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). The investigation of such rearrangements is important for the correct interpretation of mass spectra and for understanding the fundamental fragmentation mechanisms of these compounds. The study of deuterated and ring-substituted analogs of EDDP has been instrumental in defining these fragmentation processes and observing the conditions under which aryl ring migration occurs.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and related properties of molecules. These methods are particularly useful for analyzing compounds like 3,3-diphenylpyrrolidine and its derivatives, offering insights that complement experimental findings.

Density Functional Theory (DFT) has become a primary method in quantum chemistry for its favorable balance of accuracy and computational cost. mpg.de It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.net By finding the minimum energy conformation on the potential energy surface, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

In studies of this compound derivatives, such as 1-aryl-3,3-diphenylpyrrolidine-2,5-diones, DFT methods are employed to obtain optimized molecular geometries. bg.ac.rselectrochemsci.org For instance, the B3LYP functional, often paired with a basis set like 6-311G(d,p) or 631G**, is a common choice for these calculations. bg.ac.rsresearchgate.net The CAM-B3LYP functional has also been specifically used for its proficiency in handling long-range interactions, which is crucial for understanding charge transfer phenomena. bg.ac.rs These theoretical calculations provide the foundational data for further analysis of the molecule's electronic properties and reactivity. researchgate.net

Table 1: DFT Methods and Basis Sets Used in Studies of this compound Derivatives

| Compound Type | DFT Functional | Basis Set | Application | Reference |

| 1-Aryl-3,3-diphenylpyrrolidine-2,5-diones | CAM-B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Spectra, HOMO-LUMO Analysis | bg.ac.rs |

| 2-Amino-N-benzylacetamide Derivatives | B3LYP | 631G** | Geometry Optimization, QSAR Descriptors | researchgate.net |

| Substituted Succinimides | B3LYP | 6-311G(d) | Geometry Optimization, Reaction Mechanism | electrochemsci.orgepa.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.comiqce.jp The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the potential for intramolecular charge transfer (ICT). bg.ac.rsirjweb.com A smaller gap suggests that the molecule can be more easily excited and is typically more reactive. bg.ac.rs

For derivatives like 1-aryl-3,3-diphenylpyrrolidine-2,5-diones, the nature of the substituent on the aryl ring significantly influences the distribution of electron density in the HOMO and LUMO. bg.ac.rs

When an electron-donating group is present, the electron density of the HOMO is primarily located on the 1-aryl moiety, while the LUMO's density is on the pyrrolidine-2,5-dione ring. bg.ac.rs

Conversely, with a strong electron-withdrawing substituent, the HOMO's electron density is concentrated on the pyrrolidine-2,5-dione and 3-phenyl groups, and the LUMO's density shifts towards the 1-aryl group. bg.ac.rs

This shift in electron density upon excitation from HOMO to LUMO constitutes an intramolecular charge transfer. bg.ac.rsresearchgate.net Computational modeling shows that introducing a second phenyl group at the C3 position of the pyrrolidine (B122466) ring lowers the HOMO-LUMO energy gap compared to corresponding monosubstituted compounds, which can impact both ICT and biological activity. bg.ac.rs This analysis is crucial for designing molecules with specific electronic properties. nih.gov

Table 2: Frontier Orbital Characteristics in Substituted 1-Aryl-3,3-diphenylpyrrolidine-2,5-diones

| Substituent Type at Position 1 | HOMO Electron Density Location | LUMO Electron Density Location | Consequence | Reference |

| Electron-Donating | 1-Aryl moiety | Pyrrolidine-2,5-dione ring | ICT from aryl group to succinimide (B58015) core | bg.ac.rs |

| Electron-Withdrawing | Pyrrolidine-2,5-dione & 3-Phenyl moieties | 1-Aryl moiety | ICT from succinimide core to aryl group | bg.ac.rs |

| Unsubstituted (parent compound) | Delocalized over the whole molecule | Delocalized over the whole molecule | Weaker ICT character | bg.ac.rs |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating the intricate details of chemical reaction mechanisms. It allows for the exploration of reaction pathways that may be difficult to observe experimentally.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. researchgate.netstfc.ac.uk By calculating the PES using methods like DFT, chemists can trace the lowest energy path a reaction is likely to follow from reactants to products. epa.gov This path, known as the reaction coordinate, includes key stationary points: local minima corresponding to reactants, intermediates, and products, and saddle points corresponding to transition states. nih.gov

For reactions involving pyrrolidine derivatives, PES analysis can elucidate complex mechanisms. ua.es For example, theoretical studies on the reaction of radicals with other molecules have successfully used DFT (e.g., at the B3LYP/6-311G(d) level) to map out both doublet and quartet potential energy surfaces, identifying multiple competing pathways and their associated adducts and transition states. epa.gov Such analysis provides a detailed, step-by-step view of the reaction, revealing the feasibility of different mechanistic possibilities. epa.govnih.gov

The calculated potential energy surface provides the necessary data to predict the outcome of reactions where multiple products are possible. The relative energies of the transition states and the final products determine the kinetic and thermodynamic selectivity of the reaction. amazonaws.com

Kinetic Selectivity is governed by the activation energies of the competing pathways. The product that is formed via the transition state with the lowest energy barrier is the kinetically favored product, as it forms the fastest. amazonaws.com

Computational modeling can predict whether a reaction will be under kinetic or thermodynamic control under specific conditions. colab.ws This predictive power is invaluable in synthetic chemistry for optimizing reaction conditions to favor the formation of a desired product over unwanted side products. amazonaws.com

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is central to drug discovery and understanding biological processes at a molecular level.

The process involves placing the ligand, such as a this compound derivative, into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand, scoring each based on factors like steric hindrance and intermolecular forces. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted protein-ligand complex. nih.gov MD simulations model the movement of atoms over time, providing insights into the conformational changes induced by ligand binding and identifying the key amino acid residues involved in the interaction. nih.govnih.gov For example, succinimide derivatives, which share the pyrrolidine ring, are known for their therapeutic action on T-type calcium channels, making these channels a logical target for docking studies with related compounds. bg.ac.rs Such modeling can identify crucial interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand in the binding pocket, guiding the design of more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jksus.orgimist.ma These models are instrumental in modern drug discovery, providing a rational basis for designing new, more potent molecules and predicting the activity of hypothetical compounds. jksus.orgconicet.gov.ar While comprehensive QSAR studies dedicated exclusively to the this compound scaffold are not extensively documented in publicly available literature, research on structurally analogous compounds, particularly anticonvulsants and dopamine (B1211576) transporter (DAT) ligands, offers significant insights into the design principles applicable to this chemical class.

QSAR models are typically expressed as an equation: Activity = f (Physicochemical Properties and/or Structural Properties) + error imist.ma

These models are developed by calculating various molecular descriptors for a set of compounds and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to find the best correlation with their measured biological activities. mdpi.comimist.ma The predictive power of a QSAR model is assessed using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for an external test set (R²pred). imist.maufv.br A robust and predictive model is characterized by high values for these parameters.

Research Findings from Related Scaffolds

Studies on compounds structurally related to this compound provide a foundation for understanding its potential structure-activity relationships. A prominent example is the anticonvulsant drug Phenytoin, which is chemically named this compound-2,5-dione. Its established activity underscores the importance of the 3,3-diphenyl motif for anticonvulsant action.

In a QSAR study on a series of N-benzylacetamide derivatives with anticonvulsant activity, Phenytoin was included as a reference compound. ufv.br The developed QSAR models, established using the Genetic Function Algorithm (GFA), demonstrated good statistical quality. These models suggested that increasing the molecular mass and the linearity of the molecules could lead to an increase in anticonvulsant activity. ufv.br

Table 1: Statistical Quality of a Representative QSAR Model for Anticonvulsant N-Benzylacetamides This table illustrates the statistical validation parameters for a QSAR model developed on a class of anticonvulsants, which included a related diphenylpyrrolidine derivative as a reference.

| Statistical Parameter | Value | Description |

|---|---|---|

| R² | 0.823 - 0.893 | Coefficient of determination (goodness of fit) |

| Q² | 0.772 - 0.854 | Cross-validated R² (internal predictive ability) |

| R²pred (test) | 0.768 - 0.893 | Predictive R² for the test set (external predictive ability) |

| F | 36.53 - 37.10 | Fisher's F-test value (statistical significance of the model) |

Data sourced from a study on N-benzylacetamide derivatives. ufv.br

Another relevant investigation focused on N-aryl substituted 3-phenylpyrrolidine-2,5-diones, which are close analogs. uj.edu.pl This research, while not a formal QSAR study, provides crucial structure-activity relationship (SAR) data by synthesizing and evaluating a series of derivatives for anticonvulsant activity through the maximal electroshock seizure (MES) test. The findings highlight the influence of substituents on the N-aryl ring. uj.edu.pl

Table 2: Structure-Activity Relationship of N-Aryl-3-phenylpyrrolidine-2,5-dione Derivatives This table summarizes the anticonvulsant activity of various substituted pyrrolidine-2,5-diones, demonstrating the impact of substituent type and position on biological activity.

| Compound | N-substituent | 3-Phenyl Substituent | Anticonvulsant Activity (MES Test, Mice, 300 mg/kg) |

|---|---|---|---|

| I | 4-Chlorophenyl | Phenyl | Inactive |

| II | 4-Methylphenyl | Phenyl | Active |

| III | 2-Methylphenyl | Phenyl | Active |

| IV | Phenyl | 3-Chlorophenyl | Active |

| V | Phenyl | 4-Chlorophenyl | Active |

| VI | Phenyl | 3-Bromophenyl | Active |

| VII | Phenyl | 3-Fluorophenyl | Active |

Data adapted from a study on N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones. uj.edu.pl

The results from this series indicate that the nature and position of substituents on both the N-phenyl and the 3-phenyl rings are critical for activity. For instance, replacing the N-pyridyl ring of previous analogs with a substituted phenyl ring retained anticonvulsant properties. uj.edu.pl The activity observed with various halogen and methyl substituents suggests that steric and electronic properties play a key role in the interaction with the biological target. uj.edu.pl

Furthermore, QSAR studies on other classes of anticonvulsants have identified key molecular descriptors that are likely relevant for the design of this compound derivatives. A study on 2-amino-N-benzylacetamide derivatives utilized quantum chemical descriptors and found that increasing the bulkiness of the molecule and adding nitrogen-containing electronegative substituents could enhance anticonvulsant activity. jksus.org These principles—modulating molecular size, shape, and electronic properties—are central to QSAR-guided drug design and are applicable to the this compound scaffold.

From these related studies, the following design principles can be inferred for developing this compound-based compounds:

The Diphenyl Moiety: The geminal diphenyl substitution at the 3-position appears to be a critical pharmacophoric feature for anticonvulsant activity, providing a bulky, hydrophobic region.

Substitution on the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a key point for modification. Introducing various aryl or substituted aryl groups can significantly modulate activity, as seen in related succinimide series. uj.edu.pl

Stereochemistry: Although not explicitly covered in the cited QSAR studies, the stereochemistry of substituents on the pyrrolidine ring would be a critical parameter in a 3D-QSAR model, influencing the molecule's fit into a receptor binding site.

Applications of 3,3 Diphenylpyrrolidine and Its Derivatives in Advanced Organic Synthesis and Catalysis

Role as Synthetic Intermediates for Complex Molecules

The 3,3-diphenylpyrrolidine core serves as a crucial intermediate in the synthesis of a variety of complex molecules, particularly those with defined stereochemistry and significant biological activity. The rigid conformation of the pyrrolidine (B122466) ring, influenced by the bulky phenyl groups, allows for precise control over the spatial orientation of substituents, which is a key factor in designing molecules with specific biological targets.

One notable application is in the development of neurologically active compounds. For instance, derivatives of 3,3-diphenyl-2-pyrrolidone have been synthesized and investigated for their anticonvulsant properties. The synthetic pathway to these compounds often involves the construction of the core this compound ring system, which is then further functionalized to yield the target bioactive molecules. The presence of the diphenyl groups is often crucial for the observed biological activity, as it can influence the molecule's ability to cross the blood-brain barrier and interact with specific receptors in the central nervous system.

Development of Pyrrolidine-Based Ligands in Transition Metal Catalysis

The pyrrolidine ring is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. Its ready availability from the chiral pool, conformational rigidity, and the ease of introducing substituents at various positions make it an ideal platform for creating ligands that can effectively control the stereochemical outcome of a wide range of chemical transformations. Derivatives of this compound, with their inherent chirality and steric bulk, are of particular interest in this regard.

Copper-catalyzed arylation reactions, such as the Ullmann and Buchwald-Hartwig couplings, are powerful methods for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are ubiquitous in pharmaceuticals and agrochemicals. The efficiency and selectivity of these reactions are often highly dependent on the nature of the ligand employed. While specific examples detailing the use of this compound derivatives as ligands in copper-catalyzed arylation are not extensively documented in the reviewed literature, the broader class of pyrrolidine-based ligands has demonstrated significant success in this area.

For instance, diphenyl pyrrolidine-2-phosphonate has been successfully employed as a ligand in the copper-catalyzed N-arylation of amines. This ligand, which features a phosphonate (B1237965) group attached to the pyrrolidine ring, facilitates the coupling of a wide range of aryl halides with various amines under mild reaction conditions. The pyrrolidine moiety in this ligand plays a crucial role in stabilizing the copper catalyst and modulating its reactivity.

Another example is the use of (S)-N-methylpyrrolidine-2-carboxylate as an efficient ligand for the copper-catalyzed Goldberg-type N-arylation of amides. This proline-derived ligand promotes the reaction under mild conditions and with low catalyst loadings. These examples underscore the potential of the pyrrolidine scaffold in designing effective ligands for copper-catalyzed cross-coupling reactions. The introduction of the 3,3-diphenyl substitution pattern could offer further advantages in terms of steric control and catalyst stability, making it a promising area for future research.

| Ligand | Reactants | Catalyst System | Product | Yield (%) |

| Diphenyl pyrrolidine-2-phosphonate | Aryl halides, Amines | CuI, K₃PO₄ | N-Aryl amines | Good to Excellent |

| (S)-N-Methylpyrrolidine-2-carboxylate | Aryl halides, Amides | CuI, K₃PO₄ | N-Aryl amides | Good to High |

The design of effective chiral ligands for chemo- and stereoselective transformations is guided by several key principles, many of which are embodied in the structure of this compound derivatives. The goal is to create a chiral environment around the metal center that favors the formation of one enantiomer or diastereomer over the other.

A fundamental design principle is the use of C₂ symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivities. The pyrrolidine ring can be readily modified to incorporate C₂-symmetric elements. For example, substitution at the 2- and 5-positions with chiral auxiliaries can create a C₂-symmetric ligand. The presence of the gem-diphenyl groups at the 3-position can further enhance the rigidity and steric bulk of the ligand, creating a well-defined chiral pocket around the metal center.

Modular design is another crucial aspect of modern ligand development. This approach involves the synthesis of ligands from smaller, easily accessible building blocks, allowing for the rapid generation of a library of ligands with diverse steric and electronic properties. The pyrrolidine scaffold is well-suited for modular synthesis. The nitrogen atom can be readily functionalized with various coordinating groups, such as phosphines, amines, or oxazolines, while the carbon backbone can be modified with different substituents. The this compound unit can serve as a rigid, chiral core in such a modular approach.

The steric and electronic properties of the ligand are critical for achieving high selectivity. The bulky diphenyl groups in this compound derivatives can effectively block certain coordination sites on the metal, thereby directing the substrate to approach from a specific trajectory. This steric hindrance can be a powerful tool for controlling both chemoselectivity (e.g., regioselectivity in allylic alkylation) and stereoselectivity. Furthermore, the electronic properties of the phenyl groups can be tuned by introducing electron-donating or electron-withdrawing substituents, which can in turn influence the reactivity of the metal catalyst.

Advanced Building Blocks for Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The pyrrolidine ring itself is a key structural motif in numerous natural products and pharmaceuticals. Beyond its direct use, the this compound scaffold serves as a versatile building block for the synthesis of more complex, often fused, heterocyclic systems.

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the construction of complex molecules from simple starting materials in a single synthetic operation. The pyrrolidine scaffold can be readily incorporated into MCRs to generate a wide variety of heterocyclic structures. For example, the reaction of a this compound derivative bearing a suitable functional group with other reactants in a multicomponent setup could lead to the formation of novel polycyclic systems with high molecular diversity. The inherent stereochemistry of the this compound starting material can be transferred to the final product, providing a straightforward route to enantiomerically enriched heterocyclic compounds.

[3+2] Cycloaddition reactions are another powerful tool for the synthesis of five-membered rings. Azomethine ylides, which can be generated from pyrrolidine derivatives, are common 1,3-dipoles used in these reactions. A this compound-derived azomethine ylide could react with various dipolarophiles to construct new pyrrolidine-fused heterocyclic systems. The steric bulk of the diphenyl groups would be expected to influence the regio- and stereoselectivity of the cycloaddition, providing access to specific isomers that might be difficult to obtain through other methods. The resulting fused heterocycles could possess interesting biological properties and serve as scaffolds for further chemical exploration.

The synthesis of pyrrolidine-fused heterocycles is an active area of research. The this compound core can be envisioned as a starting point for the construction of various fused systems, such as pyrrolo[1,2-a]indoles or pyrrolo[2,1-a]isoquinolines, which are present in many biologically active alkaloids. The synthetic strategy would typically involve the functionalization of the pyrrolidine ring followed by an intramolecular cyclization reaction to form the fused heterocyclic system. The presence of the diphenyl groups could be exploited to control the conformation of the cyclization precursor and thus the stereochemical outcome of the reaction.

Structure Activity Relationship Sar Studies and Molecular Mechanisms Non Biological/non Clinical Focus

Structural Modifications and their Impact on Molecular Interactions (e.g., Enzyme Binding in theoretical models)

The core structure of 3,3-diphenylpyrrolidine can be extensively modified, leading to significant changes in its interaction with molecular targets, such as enzymes in theoretical models. A primary example is its elaboration into 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), the major metabolite of methadone. wikipedia.org The metabolism of methadone to EDDP involves N-demethylation and cyclization, which introduces key structural features to the this compound core. nih.gov

Theoretical modeling studies, particularly with cytochrome P450 enzymes like CYP2B6, have provided insights into these interactions. The crystal structure of CYP2B6 is often used as a template to model the docking of various ligands. nih.gov For instance, molecular modeling of ligand interactions with CYP2B6 has shown that different compounds can bind at either the active site or an allosteric site on the enzyme's surface. nih.gov

The addition of substituents to the pyrrolidine (B122466) ring and the nitrogen atom directly influences the molecule's shape, flexibility, and electronic properties, which in turn dictates its binding orientation and affinity within a protein's binding pocket. For example, the introduction of the ethylidene group and the N-methyl group in EDDP compared to the unsubstituted this compound ring creates a more complex three-dimensional structure that will have distinct interactions with amino acid residues in an enzyme's active site.

| Compound | Structural Modification from this compound Core | Potential Impact on Molecular Interactions (Theoretical) |

|---|---|---|

| This compound | Core scaffold | Baseline interactions based on the pyrrolidine ring and two phenyl groups. |

| 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) | Addition of an ethylidene group at C2, a methyl group at C5, and a methyl group on the nitrogen. | Alters steric and electronic profile, influencing orientation and binding affinity within enzyme active sites like CYP2B6. nih.gov |

| 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) | Features an endocyclic double bond and a methyl group at C5. | Changes the geometry and electronic distribution of the pyrrolidine ring system, affecting potential binding modes. researchgate.net |

Ligand-Based and Homology Models for Interaction Insights

In the absence of experimental crystal structures for every protein-ligand complex, computational models such as ligand-based and homology models are invaluable tools. These models help in visualizing and understanding the potential interactions of compounds like this compound derivatives.

Ligand-based models derive rules and correlations from a set of known active and inactive molecules to predict the activity of new compounds. For a series of this compound derivatives, these models can identify common pharmacophoric features—spatial arrangements of electronic and steric features—that are essential for binding to a specific target.

Homology modeling, on the other hand, constructs a three-dimensional model of a target protein using the known crystal structure of a homologous protein as a template. nih.gov For example, the crystal structure of CYP2B6 with an inhibitor bound has been used as a template to model the docking of other ligands. nih.gov This approach allows for the detailed study of the binding site and the prediction of how derivatives of this compound might fit and interact with the amino acid residues within it. A sophisticated approach known as MOBILE (Modeling Binding-sites Including Ligand-molecule restraints) refines homology models by incorporating information from bioactive ligands as spatial restraints, thereby improving the accuracy of the predicted binding site. nih.gov This iterative process of docking ligands into crude models and then refining the models based on these interactions can lead to highly accurate predictions of protein-ligand complexes. nih.gov

Molecular Determinants of Binding Affinity and Specificity

The binding affinity and specificity of a molecule are determined by a combination of factors at the molecular level. For compounds based on the this compound scaffold, these determinants include the three-dimensional architecture of the binding site and the specific non-covalent interactions formed between the ligand and the protein. researchgate.net

Rationalizations for the specificity of enzymes like cytochrome P450s are largely based on the shape of their substrate-binding sites and the precise positioning of the substrate relative to the enzyme's active center (e.g., the heme group). researchgate.net Mutations of amino acids, even those on the protein surface far from the binding site, can alter protein folding and destabilize binding regions, thereby impairing function. researchgate.net

The development of a fluorescent sensor for S-methadone, iS-methadoneSnFR, provides a practical example of how binding affinity and specificity can be engineered. By mutating a bacterial periplasmic binding protein, researchers were able to increase its sensitivity and selectivity for S-methadone over other molecules. acs.org This highlights that subtle changes in the amino acid composition of a binding pocket can lead to significant shifts in ligand selectivity. acs.org The affinity and specificity are governed by a network of interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and the protein.

| Molecular Determinant | Description | Relevance to this compound Derivatives |

|---|---|---|

| Binding Site Architecture | The three-dimensional shape and chemical environment of the protein's binding pocket. researchgate.net | The two phenyl groups and the pyrrolidine ring of the scaffold must be accommodated by the binding site. The size and shape of substituents will dictate the fit. |

| Ligand Conformation | The specific three-dimensional arrangement of the ligand's atoms when it binds to the protein. | The flexibility of the pyrrolidine ring and the orientation of the phenyl groups and other substituents are critical for achieving an optimal binding pose. |

| Non-covalent Interactions | Includes hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces between the ligand and protein. | The phenyl groups can engage in π-stacking and hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond acceptor. |

| Allosteric Binding | Binding of a ligand to a site on the protein other than the active site, which can modulate the protein's activity. nih.gov | Some derivatives may exhibit allosteric modulation, influencing the binding of other molecules at the active site. |

Advanced Analytical Methodologies for Research Scale Characterization and Quantification of 3,3 Diphenylpyrrolidine Derivatives

The accurate characterization and quantification of 3,3-diphenylpyrrolidine-containing compounds, particularly the methadone metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), are critical in various research contexts. A suite of advanced analytical methodologies has been developed to achieve the necessary sensitivity, specificity, and throughput for analyzing these compounds in complex biological matrices. These methods underpin research in pharmacokinetics, clinical toxicology, and forensic science.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Substituted 3,3-Diphenylpyrrolidines

The development of new and efficient methods for synthesizing substituted 3,3-diphenylpyrrolidines is a cornerstone of advancing their application. A primary focus is the creation of stereoselective synthetic routes. For instance, the 1,3-dipolar endo-cycloaddition reaction of methyl 2-(diphenylmethyleneamino)acetate and methyl acrylate (B77674) has been shown to stereoselectively produce cis-5,5-diphenylpyrrolidine-2,4-dicarboxylate as a single, pure diastereomer. mersin.edu.tr This provides a robust starting point for the synthesis of various derivatives.

Future work will likely involve the exploration of multicomponent reactions, which offer an atom-economical approach to building molecular complexity in a single step. Research into the three-component reaction of aromatic aldehydes, aniline, and ethyl 2,4-dioxovalerate to form substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones has already demonstrated the feasibility of this strategy. beilstein-journals.org Further investigations could expand the scope of these reactions to include a wider variety of starting materials, leading to a diverse library of substituted 3,3-diphenylpyrrolidine analogs. Additionally, the development of novel catalytic systems to control the regioselectivity and stereoselectivity of these transformations will be a significant area of focus.

Development of Advanced Catalytic Systems Utilizing this compound Ligands

The pyrrolidine (B122466) ring system is a well-established motif in asymmetric catalysis, and this compound derivatives are emerging as promising ligands. A copper-catalyzed arylation of amines has been successfully developed using diphenyl pyrrolidine-2-phosphonate (DPP) as a ligand. acs.org This system, employing CuI as the copper source and K3PO4 as the base, demonstrates the potential of these ligands in facilitating cross-coupling reactions. acs.org

Future research will likely focus on the design and synthesis of new chiral this compound-based ligands with tunable steric and electronic properties. The mechanism of the 2,5-diphenylpyrrolidine-catalyzed enantioselective α-chlorination of aldehydes has been investigated, revealing a pathway involving an initial N-chlorination followed by a 1,3-sigmatropic shift. nih.gov This mechanistic understanding provides a foundation for the rational design of more efficient and selective catalysts. The exploration of these ligands in a broader range of catalytic transformations, including hydrogenations, cycloadditions, and other carbon-carbon and carbon-heteroatom bond-forming reactions, is a promising avenue for future investigation. The integration of these ligands into more sustainable catalytic systems, potentially utilizing earth-abundant metals, is also a critical direction. rsc.org

In-Depth Computational Studies on Reaction Mechanisms and Molecular Interactions

Computational chemistry is becoming an indispensable tool for elucidating reaction mechanisms and understanding the intricate molecular interactions that govern chemical reactivity. Density Functional Theory (DFT) calculations have been employed to explore the mechanistic aspects of the reaction between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one derivative and methylamine. beilstein-journals.org These studies can provide valuable insights into transition state geometries, activation energies, and the influence of solvents and substituents on reaction outcomes.

Future computational work will likely involve more sophisticated modeling techniques to study the dynamic behavior of this compound-based catalysts and their interactions with substrates. For example, molecular dynamics simulations could be used to probe the conformational flexibility of these systems and identify key non-covalent interactions that influence stereoselectivity. researchgate.net Combining experimental results with high-level computational studies will be crucial for a comprehensive understanding of the structure-activity relationships of these compounds and for the rational design of new catalysts and derivatives with enhanced performance. nih.gov

Design and Synthesis of Novel Derivatives with Tunable Chemical Reactivity

The ability to fine-tune the chemical reactivity of the this compound core is essential for expanding its utility. The synthesis of novel 5,5-diphenylpyrrolidine N-aroylthiourea derivatives has demonstrated the potential to introduce new functional groups and explore their biological activities. mersin.edu.tr Similarly, the synthesis of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives has been explored for their potential anticonvulsant properties. researchgate.net

Future efforts will likely concentrate on the regioselective functionalization of the pyrrolidine ring and the phenyl groups. chemrxiv.org This could involve the introduction of various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule, thereby influencing its reactivity in catalytic and other applications. chemrxiv.org The synthesis of derivatives with specific functionalities for applications in materials science, such as molecular switches or sensors, is another exciting prospect. The combinatorial synthesis of libraries of these derivatives will facilitate high-throughput screening for desired properties. chemrxiv.org

Methodological Advancements in Characterization and Analytical Techniques

As new derivatives of this compound are synthesized and their applications explored, the development of advanced analytical techniques for their characterization becomes paramount. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has proven to be a powerful tool for the quantification of this compound derivatives, such as the methadone metabolite EDDP, in various biological matrices. nih.govresearchgate.net

Future advancements will likely focus on increasing the sensitivity and selectivity of these methods. americanpharmaceuticalreview.com The development of chiral separation techniques, such as chiral chromatography, will be crucial for the analysis of enantiomerically pure this compound derivatives used in asymmetric catalysis. Furthermore, techniques like X-ray crystallography will continue to be vital for unambiguously determining the three-dimensional structure of these molecules, providing crucial information for understanding their reactivity and interactions. beilstein-journals.org The application of advanced spectroscopic techniques, such as 2D NMR, will also be essential for the detailed structural elucidation of novel and complex derivatives. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Diphenylpyrrolidine, and what reaction conditions optimize yield?

- Methodological Answer : The most common synthesis involves the reduction of succinimide derivatives. For example, this compound can be synthesized via BH₃·THF reduction of pyrrolidone diones. In one protocol, refluxing the precursor with BH₃·THF (generated in situ from NaBH₄ and I₂) for 12 hours yields ~65% of the product . Key parameters include stoichiometric excess of BH₃·THF, controlled temperature, and inert atmosphere.

Q. How is this compound detected and quantified in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used. For instance, EDDP (this compound), a methadone metabolite, is quantified in plasma using protein precipitation followed by reverse-phase chromatography and tandem MS detection (e.g., LC-MS/MS with a C18 column and acetonitrile/ammonium formate mobile phase) . Validation includes calibration curves spanning 1–100 ng/mL with >90% recovery.

Q. What spectroscopic techniques are employed for structural characterization of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and stereochemistry. Mass spectrometry (EI or ESI) provides molecular weight verification. For example, the InChI key and PubChem data (e.g., InChI=1S/C5H10N2O2.ClH) correlate with spectral libraries for cross-validation .

Advanced Research Questions

Q. How can researchers address contradictory data on the metabolic pathways of this compound (EDDP) in methadone biotransformation?

- Methodological Answer : EDDP formation involves CYP3A4, CYP2B6, and CYP2D6 isoforms, but conflicting reports exist on their relative contributions . To resolve discrepancies:

- Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in in vitro microsomal assays.

- Perform kinetic studies (Km, Vmax) with recombinant enzymes.

- Validate findings in human hepatocyte models to account for inter-individual variability.

Q. What strategies improve reaction yields in the synthesis of this compound derivatives?

- Methodological Answer : Yield optimization requires:

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling steps for diaryl precursors .

- Solvent selection : Polar aprotic solvents (e.g., THF) improve BH₃·THF stability during reduction .

- Stoichiometric control : Excess borane (≥2 eq.) ensures complete conversion of intermediates.

Q. How can analytical methods for EDDP detection in neonatal plasma be optimized to minimize matrix interference?

- Methodological Answer : Matrix effects are mitigated via:

- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) to isolate EDDP from phospholipids.

- Internal standardization : Deuterated EDDP (EDDP-d₃) corrects for ion suppression in MS .

- Gradient elution : Adjust mobile phase polarity (e.g., 0.1% formic acid in water/acetonitrile) to separate EDDP from endogenous compounds.

Data Contradiction Analysis

Q. Why do studies report differing CYP enzyme contributions to EDDP formation, and how should researchers design experiments to clarify this?

- Methodological Answer : Discrepancies arise from variability in model systems (e.g., liver microsomes vs. recombinant enzymes). To standardize:

- Use pooled human liver microsomes with activity normalization (e.g., CYP3A4 activity via testosterone 6β-hydroxylation).

- Conduct inhibition studies with monoclonal antibodies targeting specific CYPs.

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to clinical outcomes .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.